1,4-Dibenzylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- DBZP is often found as an impurity in the recreational stimulant drug benzylpiperazine (BZP). Its presence serves as a marker for low-quality or poorly synthesized BZP .
1,4-Dibenzylpiperazin-2-one: (DBZP) is a chemical compound with the molecular formula CHN. It belongs to the piperazine class of compounds.
Preparation Methods
Synthetic Routes: DBZP can be synthesized through various methods. One common approach involves the reaction of piperazine with benzyl chloride.
Reaction Conditions: The reaction typically occurs at moderate temperatures, and the use of excess benzyl chloride can lead to the formation of DBZP.
Industrial Production: While DBZP is not industrially produced on its own, its presence in BZP highlights the importance of high-quality synthesis to avoid impurities.
Chemical Reactions Analysis
Reactivity: DBZP does not exhibit stimulant effects on its own, although this has not been extensively tested.
Reagents and Conditions: As an impurity, DBZP is formed during BZP synthesis. Factors such as temperature and reagent ratios influence its production.
Major Products: DBZP itself does not have significant applications, but understanding its formation is crucial for ensuring BZP quality.
Scientific Research Applications
Chemistry: DBZP’s primary relevance lies in its role as an impurity in BZP. Researchers study its formation and impact on BZP quality.
Biology and Medicine: DBZP lacks direct biological activity, but its presence underscores the need for rigorous drug synthesis.
Industry: Quality control measures in the production of BZP-based products benefit from understanding DBZP.
Mechanism of Action
- DBZP’s mechanism of action is not well-defined due to its lack of direct effects. it serves as a diagnostic marker for BZP quality.
Comparison with Similar Compounds
Similar Compounds: Other piperazine derivatives, such as BZP itself, share structural similarities with DBZP.
Uniqueness: DBZP’s uniqueness lies in its role as an impurity rather than a direct pharmacologically active compound.
Properties
CAS No. |
32705-80-9 |
---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,4-dibenzylpiperazin-2-one |
InChI |
InChI=1S/C18H20N2O/c21-18-15-19(13-16-7-3-1-4-8-16)11-12-20(18)14-17-9-5-2-6-10-17/h1-10H,11-15H2 |
InChI Key |
OHOYHVWEDJIMIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.